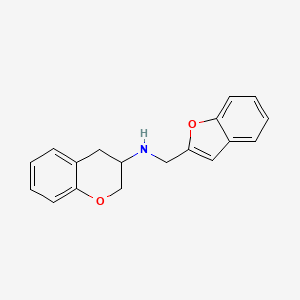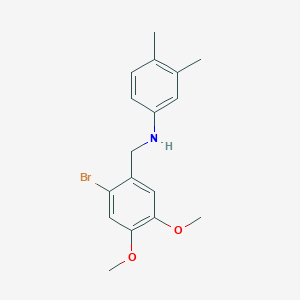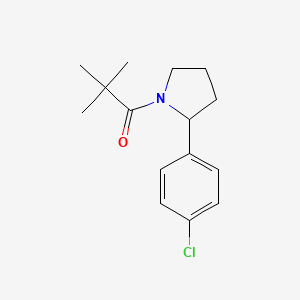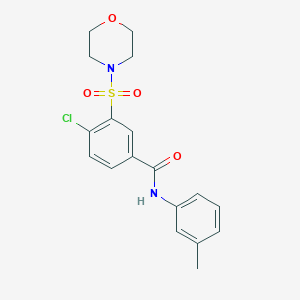
(1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine, also known as BMA-155, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMA-155 belongs to the class of compounds known as benzofurans, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to induce apoptosis in cancer cells via the activation of the caspase pathway.
Biochemical and Physiological Effects:
(1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine can protect neurons from oxidative stress and inflammation, reduce inflammation in animal models of arthritis, and induce apoptosis in cancer cells. Additionally, (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to possess antioxidant activity, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine in lab experiments include its high purity and availability, making it suitable for use in a wide range of assays. Additionally, (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to possess a wide range of biological activities, making it an attractive target for scientific research. However, the limitations of using (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine include the need for further investigation into its mechanism of action, as well as its potential toxicity and side effects.
Orientations Futures
There are several potential future directions for the study of (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine. One area of research could focus on further investigating its mechanism of action, in order to better understand how it exerts its biological effects. Another area of research could focus on exploring its potential as a therapeutic agent for various diseases, such as neurodegenerative disorders and cancer. Additionally, further studies could investigate the potential toxicity and side effects of (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine, in order to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine involves the reaction of 3,4-dihydro-2H-chromen-3-amine with 2-(bromomethyl)benzofuran in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom with the amine group, resulting in the formation of (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine. The synthesis method has been optimized to provide high yields of pure (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine, making it suitable for use in scientific research.
Applications De Recherche Scientifique
(1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to possess a wide range of biological activities, making it an attractive target for scientific research. In particular, (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been investigated for its potential as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and inflammation. (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has also been shown to possess anticancer activity, with studies demonstrating that it can induce apoptosis in cancer cells. Additionally, (1-benzofuran-2-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-7-17-13(5-1)9-15(12-20-17)19-11-16-10-14-6-2-4-8-18(14)21-16/h1-8,10,15,19H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGXRUUWSUMLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NCC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6116218.png)
![2-allyl-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6116222.png)
![ethyl 4-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6116230.png)
![ethyl 3-[(3-methyl-2-thienyl)carbonyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6116235.png)

![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6116249.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-(1H-imidazol-4-ylmethyl)-2-(1-piperidinyl)ethanamine](/img/structure/B6116257.png)
![ethyl 5-(piperidin-1-ylmethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6116272.png)
![3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6116284.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116300.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6116313.png)

